![molecular formula C19H16N4OS B2716414 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013795-52-2](/img/structure/B2716414.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

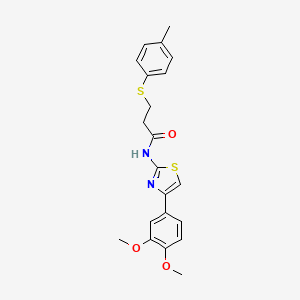

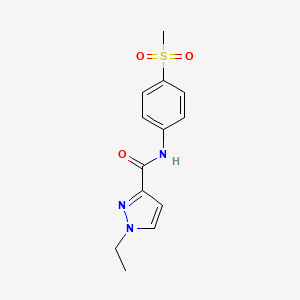

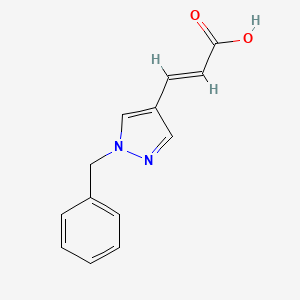

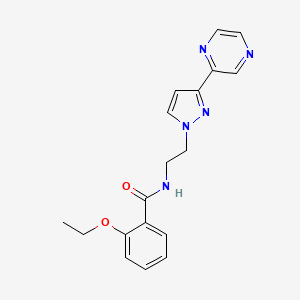

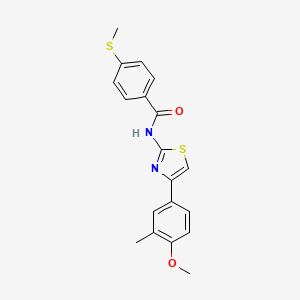

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a compound that has been synthesized and characterized in various studies . It is expected that these molecules will find applications in organic and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield and melting point of some compounds have been provided .Scientific Research Applications

Antibacterial and Antifungal Properties

Antibacterial Agents : Compounds similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibit antibacterial activity at non-cytotoxic concentrations, making them potential candidates for antibacterial drugs (Palkar et al., 2017).

Antimicrobial Screening : Another study highlighted the antimicrobial screening of novel derivatives, which were evaluated against pathogenic microorganisms, including both gram-negative and gram-positive bacterial strains. The derivatives showed diverse concentrations of antimicrobial activity (Idrees et al., 2019).

Anticancer Applications

Anticancer Evaluation : Certain derivatives of this chemical have been synthesized and evaluated for anticancer activity. The study focused on the anticancer activity against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Antiproliferative Activities : Derivatives of this compound have been synthesized and tested for their in vitro antiproliferative activities against HeLa and C6 cell lines, showing promising results (Mert et al., 2014).

Other Biological Applications

Antioxidant Studies : Some novel derivatives have been screened for their antioxidant activities. Many of these compounds were found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Carbonic Anhydrase Inhibitors : Certain metal complexes of related compounds possess strong carbonic anhydrase (CA) inhibitory properties. These complexes have shown powerful inhibitory effects against human carbonic anhydrase isoenzymes (Büyükkıdan et al., 2013).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes . These enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in the synthesis of prostaglandins, thromboxanes, and prostacyclin. These molecules are involved in inflammation, pain, and fever responses in the body.

Pharmacokinetics

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they are likely absorbed and distributed in the body to exert their effects.

Result of Action

Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes , which would result in a decrease in the production of prostaglandins, thromboxanes, and prostacyclin. This could potentially lead to a reduction in inflammation, pain, and fever responses in the body.

Action Environment

It is known that the inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following langmuir adsorption curves . This suggests that the compound’s structure could potentially influence its action and stability.

Future Directions

The future directions for “N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” could involve further exploration of its potential applications in organic and medicinal chemistry . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

Biochemical Analysis

Biochemical Properties

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have anti-inflammatory properties, potentially through the inhibition of COX-1 and COX-2 enzymes

Cellular Effects

Some studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZHKBXQGUKEBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)

![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)

![2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide](/img/structure/B2716350.png)

![Tert-butyl N-[[3-(but-2-ynoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2716351.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2716352.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2716353.png)